

Optical Rotation and Synthesis of (+)-Apoverbenone

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Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

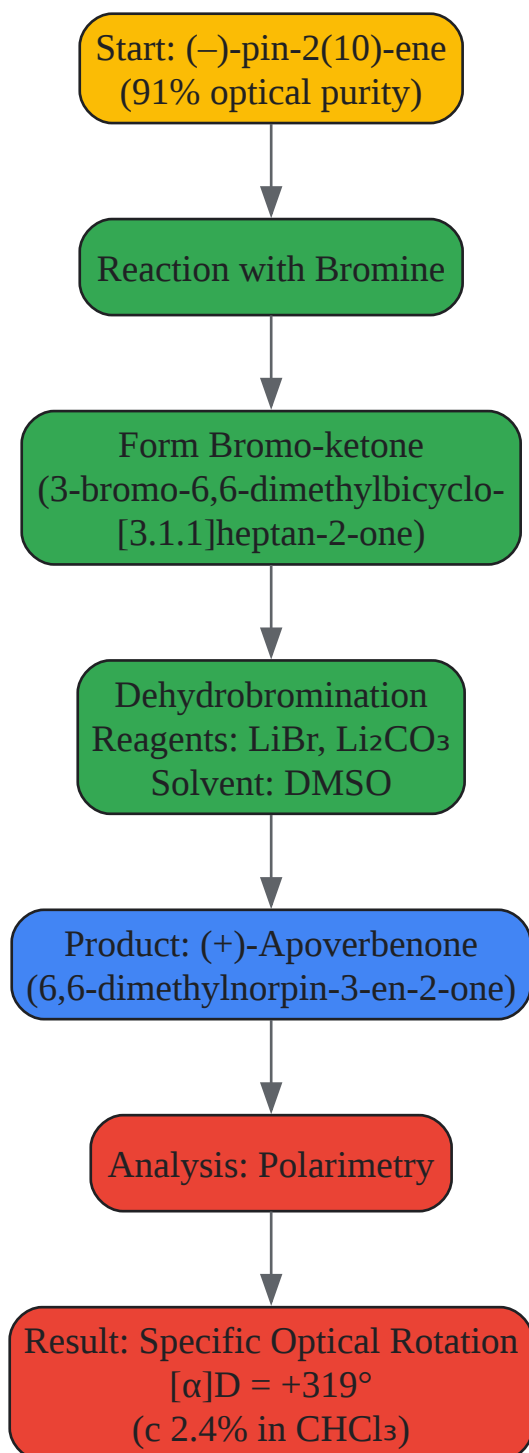
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The table below summarizes the key quantitative data and conditions for the preparation of (+)-Apoverbenone.

Property	Value / Description	Experimental Conditions
Specific Optical Rotation ($[\alpha]_D$)	+319°	c 2.4% in CHCl ₃ [1]
Chemical Name	(+)-6,6-dimethylnorpin-3-en-2-one [1]	
Starting Material	(-)-pin-2(10)-ene (91% optical purity) [1]	
Key Reaction	Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one [1]	
Reagents	Lithium bromide, lithium carbonate [1]	
Solvent	Dimethyl sulphoxide (DMSO) [1]	
Reaction Outcome	Good yield [1]	

The following diagram illustrates the experimental workflow for the synthesis and measurement of **(+)-Apoverbenone**.



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Synthesis and measurement workflow for (+)-Apoverbenone

Detailed Experimental Protocol

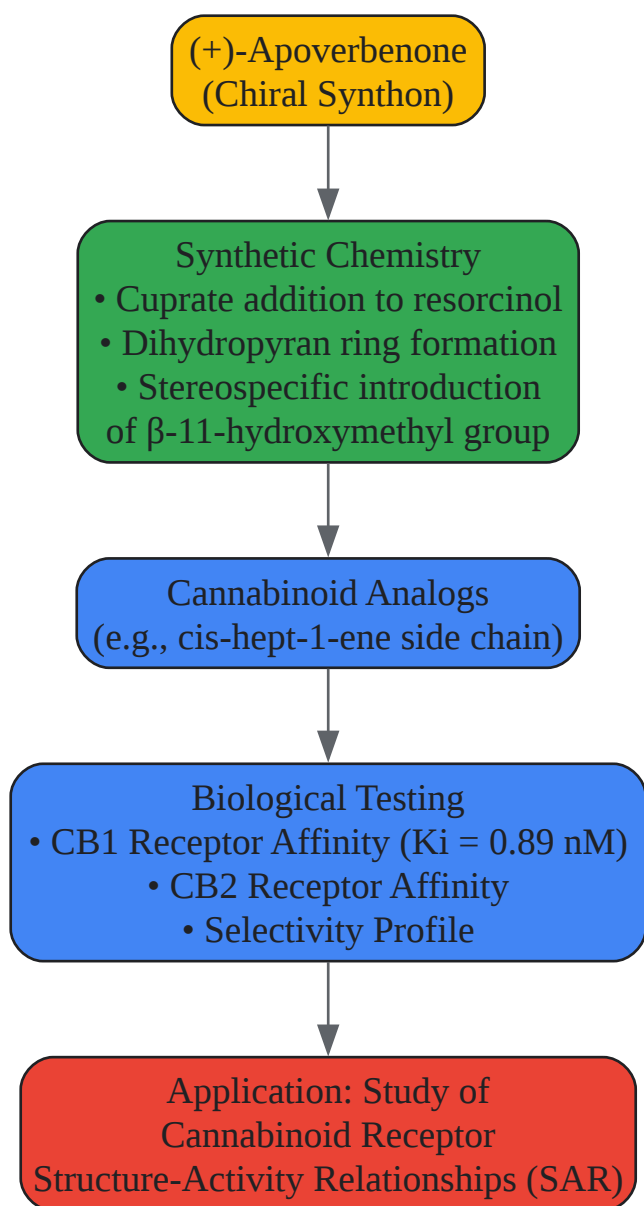
The synthesis of **(+)-Apoverbenone** involves a **dehydrobromination** reaction to create a double bond in a sterically hindered molecule [1].

- **Key Step:** The elimination of hydrogen bromide (HBr) from the precursor **3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one**.
- **Reaction Conditions:** The reaction is performed using **lithium bromide (LiBr)** and **lithium carbonate (Li₂CO₃)** in **dimethyl sulphoxide (DMSO)** as the solvent. This specific base-solvent system is effective for achieving a good yield of the desired enone, **(+)-Apoverbenone**, despite the challenging steric environment around the reactive center [1].
- **Measurement of Optical Rotation:** The specific rotation of the final product is measured using a **polarimeter**. A solution is prepared at a concentration of **2.4% weight/volume (c 2.4%)** in **chloroform (CHCl₃)**. The observed rotation is then used to calculate the specific rotation, reported as **[α]_D +319°**, where "D" indicates the sodium D line (wavelength 589 nm) was used as the light source [1].

Relevance in Drug Development

(+)-Apoverbenone serves as a critical chiral building block in medicinal chemistry. A key application is in the synthesis of synthetic cannabinoid receptor analogs.

The diagram below shows how **(+)-Apoverbenone** is utilized in the drug discovery process for cannabinoid analogs.



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(+)-Apoverbenone application in cannabinoid research

Researchers used **(+)-Apoverbenone** to synthesize a series of cannabinoids with modified side chains [2]. A **cuprate addition** of a substituted resorcinol to **(+)-apoverbenone** was a key step in constructing the molecules. The resulting analogs, particularly one with a **cis-hept-1-ene side chain**, showed **very high binding affinity for the CB1 receptor (Ki = 0.89 nM)** and significant selectivity over the CB2 receptor [2]. This demonstrates the value of **(+)-Apoverbenone** in creating targeted molecules for probing biological pathways and developing potential therapeutics.

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References

1. (6,6-dimethylnorpin-3-en-2-one). An investigation into... Apoverbenone [pubs.rsc.org]
2. Unsaturated Side Chain β -11-Hydroxyhexahydrocannabinol... | CoLab [colab.ws]

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